molecular formula C20H23NO5 B7505117 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide

Cat. No. B7505117
M. Wt: 357.4 g/mol
InChI Key: DUAKLRBFZUSNFU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide, also known as BDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDB is a benzamide derivative that is structurally similar to the recreational drug MDMA (3,4-methylenedioxymethamphetamine). However, unlike MDMA, BDB is not known to have any psychoactive effects.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide acts by increasing the release of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, sleep, and other physiological functions. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide is thought to act primarily on the serotonin transporter, causing it to release more serotonin into the synaptic cleft.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide can produce several biochemical and physiological effects, including increased locomotor activity, anxiolytic effects, and increased social interaction. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide in lab experiments is its structural similarity to MDMA, which allows for comparisons between the two compounds. However, one limitation is that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide has not been extensively studied and its effects on various physiological processes are not well understood.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide. One area of interest is its potential as a neuroprotective agent in the treatment of neurological disorders such as Parkinson's disease and stroke. Another area of research is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Further studies are needed to fully understand the effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide on various physiological processes and to determine its potential applications in scientific research.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide can be synthesized using a multi-step process involving the reaction of 3,4-diethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-propanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with benzoyl chloride.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a serotonin releaser, similar to MDMA, and has been used in studies investigating the role of serotonin in various physiological and behavioral processes.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-3-23-16-8-6-15(12-19(16)24-4-2)20(22)21-13-14-5-7-17-18(11-14)26-10-9-25-17/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAKLRBFZUSNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCCO3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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